molecular formula C6H12N2O4S2 B1459269 DL-Cystine-d6 CAS No. 352431-53-9

DL-Cystine-d6

Cat. No. B1459269
M. Wt: 246.3 g/mol
InChI Key: LEVWYRKDKASIDU-UFSLNRCZSA-N
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Description

DL-Cystine-d6 is a labeled form of Cystine . Cystine is a non-essential amino acid that plays a role in protein synthesis, detoxification, and some biochemical metabolism .


Synthesis Analysis

The biosynthesis of cysteine, which is crucial and critically regulated, involves two enzymes: serine acetyl transferase (SAT) and O-acetyl serine (thiol) lyase (OAS-TL) . These enzymes are also presumed to be involved in the synthesis of DL-Cystine-d6.


Molecular Structure Analysis

DL-Cystine-d6 has the molecular formula C6H6D6N2O4S2 . Its average mass is 246.337 Da and its monoisotopic mass is 246.061508 Da .


Chemical Reactions Analysis

DL-Cystine-d6 is a stable heavy isotope of hydrogen, carbon, and other elements that have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . It’s also known that cysteine can be oxidized to cystine .


Physical And Chemical Properties Analysis

DL-Cystine-d6 is a solid substance with a density of 1.6±0.1 g/cm3 . It has a boiling point of 468.2±45.0 °C at 760 mmHg . The enthalpy of vaporization is 80.0±6.0 kJ/mol .

Scientific Research Applications

Metabolic Studies and Amino Acid Interrelations

Research has shown that DL-cystine plays a significant role in metabolic studies, particularly in understanding the interrelations of amino acids. For instance, a study highlighted the essentiality of DL-cystine for growth and its metabolic interrelations with other amino acids such as methionine (Jackson & Block, 1931).

Conversion and Production Technologies

DL-Cystine is crucial in the production of L-cystine, as demonstrated in a study involving the microbial enzymatic conversion of DL-2-amino-Δ~2-thiazoline-4-carboxylic acid (DL-ATC) to L-cysteine, followed by oxidation to L-cystine (Chun & Wen, 2008).

Diagnostic and Monitoring Applications

DL-Cystine-d6 is utilized in diagnostic techniques, such as in the measurement of intracellular cystine content for the diagnosis and monitoring of cystinosis treatment, using liquid chromatography-tandem mass spectrometry assays (Chabli et al., 2007).

Understanding Penicillin Biosynthesis

DL-Cystine is also relevant in the study of penicillin biosynthesis. Research has explored the incorporation of labeled cystine into penicillin, shedding light on the biochemical pathways involved (Adriaens et al., 1975).

Crystal Growth and Amino Acid Interactions

The role of DL-Cystine in crystal growth, particularly in the mediation of CaCO3 crystallization, has been studied, indicating its significant role in influencing crystal morphology (Xie et al., 2005).

Future Directions

DL-Cystine-d6 is used in research, particularly as a tracer for quantitation during the drug development process . Deuteration, the process of replacing hydrogen atoms with deuterium, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that DL-Cystine-d6 could have significant future applications in drug development and other areas of research.

properties

IUPAC Name

2-amino-3-[(2-amino-2-carboxy-1,1,2-trideuterioethyl)disulfanyl]-2,3,3-trideuteriopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/i1D2,2D2,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVWYRKDKASIDU-UFSLNRCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C(=O)O)N)SSC([2H])([2H])C([2H])(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Cystine-d6

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M de Puit - 2018 - pure.tudelft.nl
… 98.5 atom% D), L-glutamine D5 (98.8 atom% D), L-histidine hydrochloride monohydrate D3 (98.4 atom% D), L-threonine D2 (98.8 atom% D), L-serine D7 (98.6 atom% D), DLcystine D6 …
Number of citations: 6 pure.tudelft.nl
KL Houlihan, PP Keoseyan, AN Juba, T Margaryan… - Antioxidants, 2022 - mdpi.com
Loss-of-function parkin mutations cause oxidative stress and degeneration of dopaminergic neurons in the substantia nigra. Several consequences of parkin mutations have been …
Number of citations: 1 www.mdpi.com
W van Helmond, AW van Herwijnen… - research.tudelft.nl
… atom % D), Lglutamine D5 (98.8 atom % D), L-histidine hydrochloride monohydrate D3 (98.4 atom % D), L-threonine D2 (98.8 atom % D), L-serine D7 (98.6 atom % D), DL-cystine D6 (…
Number of citations: 4 research.tudelft.nl
JS Salgueiro - 2015 - teses.usp.br
… apropriado (50 mL para a DL-Cystine-d6 e 15 mL para os outros aminoácidos). Em seguida foram adicionamos 50 ou 10 mL de água ultrapura (DL-Cystine-d6 ou demais aminoácidos, …
Number of citations: 2 www.teses.usp.br

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